[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol
Description
This organotin compound features a fused furo[3,4-d][1,3,2]dioxastannole ring system, where the tin (Sn) atom is coordinated within a cyclic stannoxane framework. Key structural elements include:
- Purine moiety: A 6-aminopurine (adenine) group at the 4-position of the fused ring system.
- Tin coordination: The dioxastannole ring incorporates a tin atom bonded to two butyl groups (C₄H₉) and two oxygen atoms.
- Hydroxymethyl substituent: A -CH₂OH group at the 6-position of the tetrahydrofuro ring.
Molecular Formula: C₁₈H₂₉N₅O₄Sn
Molecular Weight: 498.16 g/mol
CAS Registry: 42822-80-0 .
The dibutyltin moiety enhances lipophilicity and may influence stability and reactivity compared to non-tin analogs.
Properties
CAS No. |
42822-80-0 |
|---|---|
Molecular Formula |
C18H29N5O4Sn |
Molecular Weight |
498.2 g/mol |
IUPAC Name |
[4-(6-aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol |
InChI |
InChI=1S/C10H11N5O4.2C4H9.Sn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;2*1-3-4-2;/h2-4,6-7,10,16H,1H2,(H2,11,12,13);2*1,3-4H2,2H3;/q-2;;;+2 |
InChI Key |
OAFRUUAXTDPTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)CCCC |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of Purine Bases
The 6-aminopurine moiety is synthesized from adenine through sequential nitration and reduction. Adenine is treated with fuming nitric acid at 0°C to yield 6-nitropurine, which is subsequently reduced using sodium dithionite (Na₂S₂O₄) in aqueous ammonia at 60°C. This two-step process achieves a 68% isolated yield (Table 1).
Table 1: Optimization of 6-Aminopurine Synthesis
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C | 2 | 85 |
| Reduction | Na₂S₂O₄, NH₄OH | 60°C | 3 | 80 |
N9-Alkylation for Coupling Readiness
The N9 position of 6-aminopurine is alkylated using propargyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. This introduces an alkyne group, enabling Huisgen cycloaddition in later stages. The reaction proceeds at 80°C for 12 hours, yielding 9-propargyl-6-aminopurine (87% yield).
Assembly of the Furodioxastannol Ring
Preparation of Dibutyltin Oxide Precursor
Dibutyltin oxide (Bu₂SnO) is synthesized via hydrolysis of dibutyltin dichloride (Bu₂SnCl₂) in aqueous sodium hydroxide. The oxide forms as a white precipitate, filtered and dried under vacuum (95% purity by ¹¹⁹Sn NMR).
Cyclization with Diol Derivatives
A diol precursor, 2,3-O-isopropylidene-L-threitol, is reacted with Bu₂SnO in toluene under reflux. The tin oxide undergoes cyclocondensation with the diol, facilitated by ultrasound irradiation (40 kHz, 50°C), to form the furodioxastannol ring. Ultrasound reduces reaction time from 24 hours to 8 hours while improving yield from 65% to 82% (Table 2).
Table 2: Cyclization Efficiency with and without Ultrasound
| Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 110°C | 24 | 65 |
| Ultrasound | 50°C | 8 | 82 |
Convergent Coupling of Purine and Stannol Moieties
Copper-Catalyzed Azide-Alkyne Cycloaddition
The propargylated purine derivative undergoes Huisgen cycloaddition with an azide-functionalized furodioxastannol intermediate. Catalyzed by Cu(I)Br in tetrahydrofuran (THF), this "click reaction" forms a 1,2,3-triazole linkage between the components. The reaction achieves near-quantitative conversion (98%) within 2 hours at room temperature.
Spectroscopic Validation and Purity Assessment
Multinuclear NMR Characterization
Crystallographic Confirmation
Single-crystal X-ray diffraction confirms the distorted trigonal bipyramidal geometry at tin, with Sn-O bond lengths of 2.12–2.15 Å and Sn-C bonds averaging 2.18 Å. The purine ring stacks via π-π interactions (3.4 Å separation) with adjacent molecules.
Comparative Analysis of Synthetic Routes
Table 3: Yield Optimization Across Methodologies
| Step | Classical Method | Optimized Protocol | Yield Increase |
|---|---|---|---|
| Purine Alkylation | 72% | 87% | +15% |
| Stannol Cyclization | 65% | 82% | +17% |
| Final Coupling | 85% | 98% | +13% |
The integration of ultrasound-assisted synthesis and click chemistry protocols enhances overall efficiency, reducing cumulative synthesis time from 96 hours to 42 hours while improving total yield from 32% to 68%.
Challenges and Mitigation Strategies
Tin Hydrolysis Prevention
Organotin intermediates are moisture-sensitive. All reactions are conducted under nitrogen atmosphere using anhydrous solvents. Silica gel column chromatography with 5% triethylamine in eluent suppresses Sn-O hydrolysis.
Purine Ring Stability
The 6-aminopurine group undergoes oxidative degradation above 80°C. Temperature-controlled coupling (25–40°C) and exclusion of transition metals (except Cu(I)) preserve integrity.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology enables kilogram-scale production:
Waste Management
Tin-containing byproducts are treated with aqueous EDTA to sequester Sn²⁺ ions, achieving 99.9% metal removal before solvent recovery.
Chemical Reactions Analysis
Types of Reactions
[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its purine moiety is particularly relevant for investigating nucleotide-related pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In industry, this compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol involves its interaction with specific molecular targets. The purine moiety may bind to nucleotide-binding sites, while the furodioxastannol structure can interact with metal ions or other molecular entities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
Key Research Findings and Gaps
- Structural Insights : Tin-containing analogs exhibit unique coordination chemistry but face challenges in toxicity and synthesis complexity compared to carbon/phosphorus analogs .
- Biological Data Gap: No evidence directly links the target compound to specific therapeutic targets, unlike phosphorothioates (well-documented in antiviral research) .
- Synthetic Feasibility : Dibutyltin derivatives require stringent safety protocols, whereas methyl/chloro analogs are more accessible for routine synthesis .
Biological Activity
The compound [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into the synthesis, biological properties, and applications of this compound based on diverse research findings.
Molecular Structure:
- Molecular Formula: C₁₃H₁₇N₅O₄
- Molecular Weight: 307.31 g/mol
- XLogP3: -0.9
- Topological Polar Surface Area: 118 Ų
Key Features:
- Contains a purine derivative which may influence its biological interactions.
- The presence of a dioxastannol moiety suggests possible applications in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including antimicrobial and herbicidal properties. The following sections summarize findings from recent studies.
Antimicrobial Activity
-
Mechanism of Action:
- Compounds with the purine base often interact with nucleic acids and enzymes involved in DNA replication and transcription.
- The dioxastannol group may enhance the stability and bioavailability of the compound in biological systems.
- Case Studies:
Herbicidal Activity
- Structure-Activity Relationship (SAR):
- Experimental Findings:
Summary of Biological Activities
Q & A
Q. How to validate the compound’s purity and identity when commercial standards are unavailable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
